N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide
Description
N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-19(9-13-11-23-12-18-13)17(20)15-6-2-3-7-16(15)22-10-14-5-4-8-21-14/h2-3,6-7,11-12,14H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNANFVTUZJEWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)C(=O)C2=CC=CC=C2OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide typically involves multiple steps:
Formation of the oxolan-2-ylmethoxy group: This can be achieved by reacting an appropriate alcohol with an oxirane under acidic or basic conditions.
Thiazole ring formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Benzamide formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the oxolan-2-ylmethoxy group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions could occur at the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The oxolan-2-ylmethoxy and thiazole groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the oxolan-2-ylmethoxy and thiazole groups.
2-(oxolan-2-ylmethoxy)benzamide: Lacks the thiazole group.
N-(1,3-thiazol-4-ylmethyl)benzamide: Lacks the oxolan-2-ylmethoxy group.
Uniqueness
N-methyl-2-(oxolan-2-ylmethoxy)-N-(1,3-thiazol-4-ylmethyl)benzamide is unique due to the presence of both the oxolan-2-ylmethoxy and thiazole groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
